molecular formula C24H36N2O B12908343 5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine CAS No. 57202-55-8

5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine

Cat. No.: B12908343
CAS No.: 57202-55-8
M. Wt: 368.6 g/mol
InChI Key: GOMPUANMXYDKMB-UHFFFAOYSA-N
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Description

5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine is a pyrimidine derivative featuring a nonyl chain at position 5 and a 4-(pentyloxy)phenyl group at position 2 of the pyrimidine core. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chains, which may influence its solubility, stability, and biological interactions. Pyrimidine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and functional tunability .

Properties

CAS No.

57202-55-8

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

5-nonyl-2-(4-pentoxyphenyl)pyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-8-9-10-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

GOMPUANMXYDKMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-(pentyloxy)benzaldehyde with nonylamine, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a role in the production of pro-inflammatory mediators. The compound may also interact with other cellular targets, modulating various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Position 2 and 5

The substituents at positions 2 and 5 of the pyrimidine ring critically determine the compound’s properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Variations and Key Properties
Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Key Properties
5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine 4-(Pentyloxy)phenyl Nonyl ~414.6 g/mol* High lipophilicity, moderate solubility
2-(4-Ethylphenyl)-5-propylpyrimidine 4-Ethylphenyl Propyl ~242.3 g/mol Lower hydrophobicity, higher reactivity
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine 4-Chloro-6-hydrazino-5-phenyl Dimethylamine ~323.8 g/mol Enhanced stability, bioactivity
5-((2-Methylallyl)oxy)-2-(5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)phenol 5-Phenyl-6-(trifluoromethyl) (2-Methylallyl)oxy ~386.4 g/mol Electrophilic reactivity, enzyme inhibition

*Calculated based on substituent contributions.

Key Observations:
  • Aryl/Alkoxy Groups : The 4-(pentyloxy)phenyl group at position 2 provides electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethyl in . This difference influences electronic density on the pyrimidine ring, affecting reactivity and binding interactions .

Functional Group Comparisons

Table 2: Functional Group Impact on Bioactivity
Compound Name Functional Groups Biological Activity
This compound Alkoxy, long alkyl Potential antimicrobial, lipid-targeted
(5-Phenylpyrimidin-2-yl)methanamine Amine Enzyme inhibition, CNS activity
4-Phenoxy-N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]butanamide Sulfamoyl, phenoxy Kinase inhibition, anticancer
5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol Fluorophenyl, methoxyphenoxy Anticancer, receptor modulation
Key Observations:
  • Alkoxy vs.
  • Fluorine Substitution: Fluorinated analogs (e.g., ) show enhanced metabolic stability and target affinity compared to non-fluorinated compounds, suggesting opportunities for optimizing the target compound’s bioactivity.

Structural Uniqueness of this compound

The combination of a long nonyl chain and a pentyloxy-substituted phenyl group distinguishes this compound from simpler pyrimidine derivatives. For instance:

  • Compared to 2-Phenylpyrimidine (lacking alkyl/alkoxy groups), the target compound’s substituents enhance its suitability for lipid-rich environments or hydrophobic binding pockets .
  • Versus 5-Methoxy-2-phenylpyrimidine (), the pentyloxy group offers greater conformational flexibility and lipophilicity, which could improve pharmacokinetic properties.

Biological Activity

5-Nonyl-2-(4-(pentyloxy)phenyl)pyrimidine is a synthetic organic compound classified within the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C₁₈H₂₉N₃O

Molecular Weight : 307.44 g/mol

CAS Number : 57202-55-8

The structure of this compound includes a pyrimidine ring substituted with nonyl and pentyloxy groups, which are believed to contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of hydrophobic alkyl chains may enhance its lipophilicity, potentially facilitating cell membrane penetration and receptor binding.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example, a related pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating a promising therapeutic potential.

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. In vitro assays revealed that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Table 1: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AnticancerMCF-7 (breast cancer)15
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Case Studies

  • Anticancer Study : A study investigated the effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial activity of this compound against common pathogens. Results showed that it effectively inhibited bacterial growth, supporting its use as a lead compound for developing new antimicrobial agents.

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